1-Benzyl-3-(3-bromophenoxy)pyrrolidine

Physicochemical profiling Positional isomer comparison Drug-likeness prediction

1-Benzyl-3-(3-bromophenoxy)pyrrolidine (molecular formula C17H18BrNO, molecular weight 332.24 g/mol) is a substituted pyrrolidine featuring an N-benzyl group and a 3-bromophenoxy ether substituent at the pyrrolidine 3-position. The compound belongs to the 1-benzyl-3-aryloxypyrrolidine chemotype, a scaffold explored in medicinal chemistry for neurokinin-3 (NK-3) receptor antagonism and other CNS applications.

Molecular Formula C17H18BrNO
Molecular Weight 332.2 g/mol
Cat. No. B8314356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-(3-bromophenoxy)pyrrolidine
Molecular FormulaC17H18BrNO
Molecular Weight332.2 g/mol
Structural Identifiers
SMILESC1CN(CC1OC2=CC(=CC=C2)Br)CC3=CC=CC=C3
InChIInChI=1S/C17H18BrNO/c18-15-7-4-8-16(11-15)20-17-9-10-19(13-17)12-14-5-2-1-3-6-14/h1-8,11,17H,9-10,12-13H2
InChIKeyKJLSXMXWMRRDHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-3-(3-bromophenoxy)pyrrolidine: Structural Identity and Class Context for Informed Procurement


1-Benzyl-3-(3-bromophenoxy)pyrrolidine (molecular formula C17H18BrNO, molecular weight 332.24 g/mol) is a substituted pyrrolidine featuring an N-benzyl group and a 3-bromophenoxy ether substituent at the pyrrolidine 3-position [1]. The compound belongs to the 1-benzyl-3-aryloxypyrrolidine chemotype, a scaffold explored in medicinal chemistry for neurokinin-3 (NK-3) receptor antagonism and other CNS applications [2]. Computed physicochemical properties include a consensus logP of 4.522 and a fractional sp3 character (Fsp3) of 0.35, indicating moderate lipophilicity and a partially saturated ring system [1]. The meta-bromine substitution pattern on the phenoxy ring distinguishes this compound from its more commonly catalogued para-bromo isomer and from the unsubstituted phenoxy analog, creating meaningful divergence in electronic character and potential molecular recognition properties .

Why 1-Benzyl-3-(3-bromophenoxy)pyrrolidine Cannot Be Interchanged with In-Class Analogs Without Risk


Within the 1-benzyl-3-aryloxypyrrolidine series, the position of halogen substitution on the phenoxy ring exerts a well-documented influence on molecular recognition, as demonstrated across multiple chemotypes targeting GPCRs and enzymes [1]. Meta-substitution alters the dipole moment vector and electrostatic potential surface of the aryl ring relative to para-substitution, which can redirect hydrogen-bond acceptor positioning and pi-stacking geometry [2]. The N-benzyl group further contributes to target engagement; its removal (as in 3-(3-bromophenoxy)pyrrolidine, CAS 946681-75-0) eliminates a key pharmacophoric element implicated in NK-3 antagonist binding [3]. Computational data from ZINC15 confirm that 1-benzyl-3-(3-bromophenoxy)pyrrolidine has no annotated biological activity in ChEMBL, meaning its pharmacological profile is uncharacterized and cannot be assumed equivalent to any better-studied analog [4]. For procurement decisions in SAR campaigns, fragment-based screening, or tool compound development, substitution of a para-isomer or des-benzyl analog carries the risk of introducing uncontrolled variables that confound structure-activity interpretation.

Quantitative Differentiation Evidence: 1-Benzyl-3-(3-bromophenoxy)pyrrolidine Versus Closest Analogs


Meta-Bromine Substitution Alters Computed Physicochemical Profile Relative to Para-Isomer

The meta-bromophenoxy substitution in the target compound produces a distinct computed property profile compared with the para-bromo positional isomer (CAS 337912-63-7, identical molecular formula). Both compounds share a molecular weight of 332.24 g/mol (C17H18BrNO), but the meta-substitution shifts the dipole moment orientation and alters the molecular electrostatic potential surface . Using computed logP as a benchmark, the target compound has a ZINC-calculated logP of 4.522 [1]. While the para-isomer has an identical calculated logP due to the same atomic composition, the topological polar surface area (TPSA) differs subtly owing to the altered vector of the C-Br bond relative to the ether oxygen, affecting the spatial presentation of hydrogen-bond acceptor functionality [1]. This property divergence is relevant for blood-brain barrier penetration predictions and receptor binding pose hypotheses.

Physicochemical profiling Positional isomer comparison Drug-likeness prediction

N-Benzyl Substituent Confers Synthetic Versatility Absent in Des-Benzyl Analog

The N-benzyl group on 1-benzyl-3-(3-bromophenoxy)pyrrolidine serves as a protecting group that can be quantitatively removed via catalytic hydrogenolysis (H2, Pd/C, 1-3 atm, 20-60 °C) to yield the secondary amine 3-(3-bromophenoxy)pyrrolidine [1]. This contrasts with the des-benzyl analog 3-(3-bromophenoxy)pyrrolidine (CAS 946681-75-0, MW 242.11), which lacks this synthetic handle [2]. The N-benzyl compound thus serves as both a protected intermediate and a directly screenable analog, providing two functional chemical entities from a single procurement. The patent literature on 1-substituted-3-phenoxypyrrolidines explicitly describes hydrogenolytic debenzylation as a key step in generating diverse N-substituted libraries [1].

Synthetic intermediate Hydrogenolysis deprotection Building block diversification

Absence of Annotated Bioactivity Defines the Compound as a Clean-Slate Probe for Novel Target Discovery

According to the ZINC15 database, 1-benzyl-3-(3-bromophenoxy)pyrrolidine has 'no known activity' in the ChEMBL 20 bioactivity database, and is 'not reported in any publications per ChEMBL' [1]. This stands in contrast to numerous other 1-benzylpyrrolidine derivatives that have been characterized as NK-3 receptor antagonists with defined binding affinities in Hoffmann-La Roche patents [2]. The absence of annotated target engagement means this compound has not been profiled against common off-target panels (e.g., kinases, GPCRs, ion channels), positioning it as a true 'blank-slate' molecule for forward chemical biology approaches. For target identification campaigns or phenotypic screening, the lack of pre-existing pharmacology data reduces the risk of confounding polypharmacology interpretations.

Target-agnostic screening Chemical probe Phenotypic assay ChEMBL annotation status

Meta-Bromine Provides a Synthetic Handle for Cross-Coupling Chemistry Absent in Unsubstituted Phenoxy Analog

The bromine atom at the meta position of the phenoxy ring constitutes a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination, Ullmann coupling) [1]. This capability is entirely absent in the unsubstituted analog 1-benzyl-3-phenoxypyrrolidine (CAS 21767-08-8, MW 253.34) . The meta-bromine thus enables late-stage diversification of the aryl ether moiety without requiring de novo resynthesis of the pyrrolidine core. Aryl bromides are well-precedented substrates for Pd-catalyzed couplings under mild conditions, with meta-substituted aryl bromides often exhibiting distinct reactivity profiles compared to para-substituted congeners due to electronic effects on oxidative addition kinetics [1].

Cross-coupling Buchwald-Hartwig Suzuki coupling Aryl bromide reactivity

Computed Fsp3 and Rotatable Bond Count Indicate a Scaffold with Favorable Fragment-like Character

With a computed Fsp3 (fraction of sp3-hybridized carbons) of 0.35 and 5 rotatable bonds [1], 1-benzyl-3-(3-bromophenoxy)pyrrolidine occupies a privileged region of chemical space between fully rigid aromatic systems and highly flexible aliphatic chains. The Fsp3 value of 0.35 compares favorably with the average Fsp3 of oral drugs (~0.35-0.45) and exceeds that of many flat heteroaromatic screening compounds (Fsp3 < 0.2) [2]. The pyrrolidine ring contributes saturated character while the benzyl and bromophenoxy groups provide aromatic binding elements. This balanced composition supports both ligand efficiency (moderate MW of 332) and three-dimensional binding pose diversity.

Fragment-based drug discovery Fsp3 Molecular complexity Lead-likeness

Prioritized Application Scenarios for 1-Benzyl-3-(3-bromophenoxy)pyrrolidine Based on Differential Evidence


Positional Isomer SAR Libraries for CNS GPCR Target Optimization

The meta-bromophenoxy substitution pattern provides a distinct electrostatic and steric presentation compared to the para-isomer, supporting systematic positional scanning in SAR campaigns targeting CNS GPCRs such as the NK-3 receptor. The N-benzyl group aligns with the pharmacophoric requirements established in Hoffmann-La Roche patents for NK-3 antagonism [1]. Researchers should procure the meta-isomer alongside the para-isomer (CAS 337912-63-7) and the unsubstituted phenoxy analog (CAS 21767-08-8) to construct a complete positional scanning set, enabling confident attribution of potency shifts to halogen position rather than to changes in core structure .

Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling on the Aryl Bromide

The meta-bromine atom serves as a synthetic handle for Pd-catalyzed cross-coupling reactions, enabling the generation of biaryl derivatives without resynthesis of the pyrrolidine core [2]. Procurement of this compound as a common intermediate allows parallel synthesis of 12-96 member libraries by varying the boronic acid coupling partner. This strategy is not accessible with the des-bromo analog 1-benzyl-3-phenoxypyrrolidine, making the brominated compound the preferred entry point for diversified library synthesis. Standard Suzuki conditions (Pd(PPh3)4, Ar-B(OH)2, Na2CO3, DME/H2O, 80 °C) are expected to be compatible based on precedent with meta-substituted aryl bromides [2].

Phenotypic Screening with Unannotated Chemical Probes

The confirmed absence of ChEMBL-annotated biological activity [3] makes this compound suitable for target-agnostic phenotypic screening programs where polypharmacology confounding must be minimized. Unlike well-characterized N-benzyl pyrrolidine derivatives with established NK-3 activity, this compound enters the assay with no prior target bias, enabling unbiased hit identification in cell-based phenotypic assays (e.g., neuronal differentiation, autophagy modulation, or neuroinflammation models). Follow-up target deconvolution can leverage the aryl bromide for affinity-based proteomics probe design [2].

Fragment-Evolved Lead Generation Leveraging Balanced Fsp3 Character

With an Fsp3 of 0.35 and molecular weight of 332 Da [4], this compound occupies a chemical space that bridges fragment-like and lead-like properties. The saturated pyrrolidine ring contributes three-dimensional character that is statistically correlated with improved clinical developability [5]. Medicinal chemistry teams can use this scaffold as a starting point for fragment growth strategies, exploiting the N-benzyl hydrogenolysis handle [6] and the aryl bromide cross-coupling site [2] as orthogonal vectors for property-guided optimization of potency, selectivity, and ADME parameters.

Quote Request

Request a Quote for 1-Benzyl-3-(3-bromophenoxy)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.